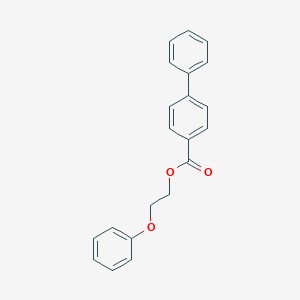
2-Phenoxyethyl 4-phenylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxyethyl 4-phenylbenzoate is an organic compound with the molecular formula C21H18O3 and a molecular weight of 318.4 g/mol. This compound is known for its unique structure, which includes a phenoxyethyl group attached to a biphenylcarboxylate moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-Phenoxyethyl 4-phenylbenzoate typically involves the reaction of phenol with ethylene carbonate to produce 2-phenoxyethanol, which is then esterified with 4-biphenylcarboxylic acid . The reaction conditions often include the use of catalysts such as Na-mordenite and solvents like dimethyl sulfoxide (DMSO). The process can be carried out under moderate temperatures and pressures to achieve high yields and selectivity .
Análisis De Reacciones Químicas
2-Phenoxyethyl 4-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert it into alcohols and alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Phenoxyethyl 4-phenylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Phenoxyethyl 4-phenylbenzoate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-Phenoxyethyl 4-phenylbenzoate can be compared with other similar compounds, such as:
2-Phenoxyethyl acrylate: This compound has a similar phenoxyethyl group but is used primarily in polymer chemistry.
4-Biphenylcarboxylic acid: This compound shares the biphenylcarboxylate moiety but lacks the phenoxyethyl group.
Phenoxyethanol: This compound is structurally similar but lacks the biphenylcarboxylate group and is used as a preservative and solvent. The uniqueness of this compound lies in its combined phenoxyethyl and biphenylcarboxylate structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H18O3 |
|---|---|
Peso molecular |
318.4g/mol |
Nombre IUPAC |
2-phenoxyethyl 4-phenylbenzoate |
InChI |
InChI=1S/C21H18O3/c22-21(24-16-15-23-20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-14H,15-16H2 |
Clave InChI |
RWMRGDXFYMNSFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCOC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Iodoanilino)carbonyl]phenyl acetate](/img/structure/B403149.png)
![3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403153.png)
![3-chloro-N-{3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403154.png)
![7-methyl-N-(naphthalen-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403155.png)
![7-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403156.png)
![N-(3,4-dimethylphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403158.png)
![Diethyl 3-methyl-5-{[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B403159.png)
![N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403161.png)
![7-methyl-N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403162.png)
![3-Chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403163.png)
![7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403164.png)
![3-chloro-N-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403169.png)
![3-chloro-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403171.png)
![3-chloro-N-(3,4-dimethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403172.png)
